N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a phenyl group at the N-position, a pyridin-3-yl group at the 1-position, and a carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-phenyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(21-16-7-2-1-3-8-16)23-13-12-22-11-5-9-17(22)18(23)15-6-4-10-20-14-15/h1-11,14,18H,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDMMAYTLKYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step reactions. One common method involves the cyclization of a precursor compound containing both pyridine and pyrazine rings. The reaction conditions often include the use of catalysts such as copper(I) iodide and oxidizing agents like tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP; reaction conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Sodium borohydride; reactions are usually conducted in anhydrous solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base like triethylamine and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted heterocycles .
Scientific Research Applications
N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can bind to and inhibit the activity of kinases involved in cancer cell proliferation. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on core scaffolds, substituents, molecular properties, and inferred applications.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on inferred formula (C₁₉H₁₇N₅O).
Key Findings:
Core Structure Variations: The target compound’s pyrrolo[1,2-a]pyrazine core (saturated bicyclic system) differs from pyrazolo[3,4-b]pyridine () and piperazine () scaffolds.
Substituent Effects :
- The pyridin-3-yl group in the target compound could enhance π-π stacking interactions in biological systems compared to bromo or ethyl substituents in ’s analog .
- The carboxamide moiety in the target and ’s compound may improve solubility and hydrogen-bonding capacity relative to ketone () or hydrazide () groups .
Molecular Weight and Applications :
- The target’s lower molecular weight (~331 vs. 374.4 in ) suggests better bioavailability, aligning with trends in kinase inhibitor design .
- Piperazine-based analogs () often target CNS disorders due to their ability to cross the blood-brain barrier, whereas pyrrolo-pyrazines may favor peripheral action .
Synthetic Utility :
- ’s bromo-substituted pyrrolo-pyrazine is likely a precursor for cross-coupling reactions, contrasting with the target’s fully substituted structure .
Q & A
Q. What are the common synthetic routes for N-phenyl-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Core formation : Intramolecular cyclization of precursor amides or carboxamides, often catalyzed by palladium or base-mediated conditions .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the phenyl and pyridin-3-yl groups. For example, benzyl halides or pyridine derivatives are used under basic conditions .
- Carboxamide formation : Coupling reactions (e.g., using carbodiimide reagents) to finalize the carboxamide moiety . Key conditions : Reactions are pH- and temperature-sensitive, often requiring anhydrous solvents (e.g., DMF, THF) and inert atmospheres.
Table 1 : Example Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolo-pyrazine core | Pd(OAc)₂, PPh₃, 80°C, DMF | 65–75 | |
| Pyridine substitution | Pyridin-3-yl bromide, K₂CO₃, 60°C | 50–60 | |
| Carboxamide coupling | EDC/HOBt, DCM, RT | 70–80 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and core structure. Aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound solubility .
Q. What biological activities are reported for pyrrolo-pyrazine derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of mTORC1 signaling and autophagy modulation (e.g., GI₅₀ values ≤ 0.5 μM in NCI-60 cell lines) .
- Enzyme inhibition : Targeting kinases, monoamine oxidases (MAOs), and reverse transcriptases (IC₅₀: 0.20–0.35 μM) .
- Antimicrobial effects : Gram-positive bacterial inhibition via membrane disruption .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and purity?
- Catalyst screening : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to enhance cyclization efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for improved solubility of intermediates .
- Purification : Employ flash chromatography or preparative HPLC to isolate isomers . Note : Continuous flow reactors reduce side reactions in large-scale synthesis .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized nutrient conditions to control autophagic flux variability .
- Target specificity profiling : Use CRISPR-edited cell lines to confirm on-target effects (e.g., mTORC1 knockout to validate pathway involvement) .
Q. What structure-activity relationships (SAR) guide potency in pyrrolo-pyrazine derivatives?
Key SAR findings from analogues:
- Pyridine position : 3-Substitution enhances kinase binding vs. 4-substitution .
- Carboxamide flexibility : N-phenyl groups improve lipophilicity and blood-brain barrier penetration .
- Methoxy substituents : Electron-donating groups (e.g., 3,4-dimethoxyphenyl) boost antioxidant activity .
Q. What methodologies assess enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ under varied substrate concentrations (e.g., Lineweaver-Burk plots for competitive inhibition) .
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with target enzymes (e.g., MAO-B) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
Q. How can computational modeling predict pharmacokinetic properties?
- ADMET prediction : SwissADME or pkCSM software estimates logP (optimal: 2–3), CNS permeability, and CYP450 interactions .
- MD simulations : GROMACS or AMBER models solubility and protein-ligand stability in physiological conditions .
Q. What strategies evaluate in vivo efficacy and toxicity?
- Rodent models : Xenograft studies (e.g., pancreatic cancer PDAC models) assess tumor growth inhibition .
- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance in Sprague-Dawley rats .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in plasma and urine .
Q. How to design analogs with improved metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
